The table below summarizes the core structural and property data for AKN-028:
| Property | Value / Description |
|---|---|
| IUPAC Name | N2-(1H-indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine [1] |
| Molecular Formula | C₁₇H₁₄N₆ [1] [2] [3] |
| Molecular Weight | 302.333 g/mol [2] [3] |
| CAS Number | 1175017-90-9 [1] [2] [3] |
| Chemical Structure | The compound belongs to the class of organic compounds known as indoles and features a pyrazine-diamine core substituted with a pyridine and an indole ring [1]. |
| Melting Point/Boiling Point | Not Available (N/A) in searched sources [2] |
| Solubility | Predicted water solubility: 0.042 mg/mL [1] |
| Log P | 2.54 (Predicted) [1] |
This compound is designed as a small molecule tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of FLT3, a receptor tyrosine kinase that is aberrantly expressed or mutated in a significant portion of AML patients [1] [4].
The following diagram illustrates the mechanism of action of this compound in an AML cell:
Key findings from in vitro and in vivo studies are summarized below.
| Aspect | Findings |
|---|---|
| In Vitro Cytotoxicity | Showed cytotoxic activity in AML cell lines (e.g., MV4-11) and primary AML patient samples (mean IC₅₀ ~1 µM). Activity was observed irrespective of FLT3 mutation status, suggesting a broader potential application [4] [2]. |
| Synergy with Chemotherapy | Combination studies demonstrated synergistic effects when this compound was used with standard AML drugs like cytarabine or daunorubicin [4]. |
| In Vivo Efficacy | In mouse models with AML xenografts, subcutaneous administration of 15 mg/kg twice daily for 6 days inhibited tumor growth without major toxicity or significant impact on body weight [4] [3]. |
| Pharmacokinetics | Demonstrated high oral bioavailability in mice, supporting its development as an oral drug [4]. |
The search results highlight several standard methodologies used to characterize this compound:
This compound represents a promising preclinical candidate for AML therapy. Its potent inhibition of FLT3, ability to induce apoptosis and cell cycle arrest, synergistic effects with chemotherapy, and favorable oral bioavailability provided a strong rationale for its advancement into clinical trials [1] [4] [5].
AKN-028 functions as a small molecule inhibitor of Receptor-type tyrosine-protein kinase FLT3 [1]. Its direct mechanism involves binding to and inhibiting FLT3, which disrupts the constitutive signaling driven by FLT3 mutations in AML cells [2].
The core mechanism and key experimental findings are summarized in the table below.
| Aspect | Details |
|---|---|
| Primary Target | Receptor-type tyrosine-protein kinase FLT3 [1] |
| FLT3 Inhibition (IC₅₀) | 6 nℳ [2] |
| Key Demonstrated Effect | Dose-dependent inhibition of FLT3 autophosphorylation [2] |
| Secondary Target | KIT receptor (inhibition of autophosphorylation shown) [2] |
| Effect on Primary AML Cells | Cytotoxic response (mean IC₅₀ 1 μℳ) in 15 primary AML samples [2] |
| Correlation with FLT3 Status | No correlation between antileukemic activity and FLT3 mutation status or FLT3 expression level [2] |
Key experimental methodologies from the foundational study provide a framework for evaluating this compound's efficacy [2].
This compound belongs to the class of FLT3 inhibitors developed for AML. FLT3 mutations occur in approximately 30% of AML patients, with Internal Tandem Duplications (ITD) being the most common and associated with a poor prognosis [3] [4] [5]. These mutations lead to constitutive activation of the receptor, promoting leukemia cell survival and proliferation through downstream pathways like STAT5, PI3K/Akt, and MAPK/ERK [3] [5].
The following diagram illustrates the FLT3 signaling pathway and this compound's mechanism of action.
Based on its promising preclinical profile, this compound was advanced to clinical trials. Its status is listed as "Investigational" for the treatment of Acute Myeloid Leukemia, and one clinical trial has been listed, which was terminated [1].
AKN-028 is a novel, orally available small-molecule tyrosine kinase inhibitor (TKI) that primarily targets FMS-like receptor tyrosine kinase 3 (FLT3). Its preclinical development was primarily targeted for the treatment of Acute Myeloid Leukemia (AML) [1] [2]. The following sections detail its discovery, mechanism of action, and preclinical profile.
This compound functions as a potent and targeted inhibitor of key tyrosine kinases implicated in leukemogenesis.
The diagram below illustrates the mechanism of action of this compound and its downstream effects on an AML cell.
The antileukemic activity of this compound was rigorously evaluated across a range of in vitro and in vivo models.
The Fluorometric Microculture Cytotoxicity Assay (FMCA) was the primary method used to evaluate cytotoxic response [2]. The general protocol is as follows:
The table below summarizes key in vitro efficacy data from these experiments.
| Model System | Experimental Details | Key Findings |
|---|---|---|
| AML Cell Lines [1] [2] | Panel of 5 AML lines (MV4-11, MOLM-13, Kasumi-1, HL-60, KG1a); 72h FMCA. | Cytotoxic in all 5 AML lines; Most potent in MV4-11 & MOLM-13 (IC50 < 50 nM); IC50 0.5-6 μM in others. |
| Primary AML Samples [1] [2] | 15 primary patient samples; 72h FMCA. | Clear dose-dependent cytotoxic response; Mean IC50 of 1 μM; Activity seen regardless of FLT3 mutation status. |
| Kinase Inhibition [1] [2] | Phospho-ELISA & Western Blot in transfected fibroblasts & M07 cells. | Dose-dependent inhibition of FLT3 (wt, TKD, ITD) and KIT autophosphorylation. |
Studies investigated the synergy between this compound and standard AML chemotherapeutics (cytarabine, daunorubicin) in MV4-11 cells [2].
The promising preclinical profile of this compound led to its advancement into clinical trials.
This compound emerged as a promising, orally active FLT3 inhibitor with significant and broad-spectrum preclinical efficacy in AML models, including those resistant to chemotherapy. Its activity appeared independent of FLT3 mutation status, and it showed synergy with standard chemotherapy drugs. While these findings warranted its progression into clinical trials (Phase 1/2 initiated in 2011), the project was subsequently terminated. The lack of recent data suggests that clinical development of this compound is no longer active.
AKN-028 functions primarily as an inhibitor of the FLT3 receptor, a Class III receptor tyrosine kinase that is crucial for the survival, proliferation, and differentiation of hematopoietic cells [1] [2]. Its mechanism can be broken down as follows:
The following diagram illustrates the core signaling pathway of FLT3 and the points of inhibition by this compound.
This compound inhibits FLT3 activation and downstream signaling [1] [2] [3].
The tables below summarize key quantitative data from preclinical studies on this compound's activity.
Table 1: In Vitro Cytotoxic Activity of this compound (Cell Line Studies)
| Cell Line | FLT3 Status | IC50 / Cytotoxic Response | Key Findings |
|---|---|---|---|
| MV4-11 | FLT3-ITD mutation | Not explicitly stated (IC50 for proliferation: 1.31 nM for FLIN-4, a novel analog [4]) | Triggered apoptosis via caspase-3 activation; induced G0/1 cell cycle arrest [1] [3]. |
| MOLM-13 | FLT3-ITD mutation | Showed cytotoxic activity [1] | Part of a panel where this compound was active in all 5 AML lines tested [1]. |
| Kasumi-1 | Activating KIT mutation | Showed cytotoxic activity [1] | Activity indicates inhibition extends beyond FLT3 to other targets like KIT [1]. |
| Primary AML Cells (n=15) | Mixed (FLT3-wt, ITD, TKD) | Mean IC50 ~1 µM [1] | Clear dose-dependent cytotoxic response; no correlation between activity and FLT3 mutation status or FLT3 expression level [1]. |
Table 2: In Vivo Efficacy and Combination Studies
| Study Model | Key Findings | Significance |
|---|---|---|
| Hollow-Fiber Mouse Model | Demonstrated antileukemic effect against primary AML and MV4-11 cells [1]. | Confirmed in vivo efficacy and good oral bioavailability without major toxicity in the experiment [1]. |
| Combination with Chemotherapy (Cytarabine or Daunorubicin) | Synergistic activity observed when drugs were added simultaneously or 24h before this compound [1]. | Suggests potential for this compound to be used in combination with standard AML therapies, with possible sequence-dependent effects [1]. |
For researchers aiming to validate or build upon these findings, here are detailed methodologies for the core experiments cited.
Protocol 1: Assessing FLT3 Autophosphorylation Inhibition
Protocol 2: Cytotoxicity and Apoptosis Assay
Protocol 3: Global Gene Expression Analysis
This compound was identified as a candidate drug for clinical trials based on its significant preclinical antileukemic activity, good oral bioavailability, and synergistic potential with chemotherapy [1]. Publicly available data from the provided search results is from 2012-2013, indicating it was in early development at that time [1] [3].
It is important to note that the field of FLT3 inhibitor development has advanced considerably since then. While this compound is a potent Type I inhibitor (targeting the active conformation of FLT3), second-generation inhibitors like Gilteritinib and Quizartinib have since been developed and approved for clinical use, offering improved efficacy and specificity [5] [6]. A key challenge with FLT3 inhibitor monotherapy is the development of resistance, often through secondary mutations in the FLT3 tyrosine kinase domain (e.g., D835, F691) or activation of parallel survival pathways [7] [5] [6]. The finding that this compound's activity was independent of FLT3 mutation status in primary samples suggests it may have a broader mechanism, potentially involving suppression of global tyrosine kinase activity or c-Myc, which could help overcome certain resistance mechanisms [1] [3].
AKN-028 is a novel tyrosine kinase inhibitor (TKI) identified as a potent inhibitor of the FMS-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML) [1]. Its mechanism and selectivity are summarized below.
| Parameter | Details |
|---|---|
| Primary Target | FMS-like receptor tyrosine kinase 3 (FLT3) [1] |
| FLT3 IC₅₀ | 6 nM [1] [2] |
| Other Kinase Targets (IC₅₀) | CLK1 (140 nM), FGFR2 (120 nM), RPS6KA (220 nM), VEGFR2 (520 nM) [2] |
| Key Molecular Effect | Dose-dependent inhibition of FLT3 autophosphorylation [1] |
| Key Cellular Effects | Induction of caspase-3-mediated apoptosis; G0/1 cell cycle arrest; downregulation of Myc-associated genes [1] [3] |
The following diagram illustrates the proposed mechanism of action of this compound in an FLT3-ITD mutated AML cell, leading to cytotoxic effects and cell cycle arrest.
This compound inhibits constitutive FLT3 signaling, inducing multiple anti-leukemic effects.
The cytotoxic activity of this compound was evaluated across various experimental models, demonstrating its potent antileukemic effect.
| Model System | Details / Cell Line | Key Finding (IC₅₀) |
|---|---|---|
| AML Cell Lines [1] | MV4-11 (FLT3-ITD), MOLM-13 (FLT3-ITD) | IC₅₀ < 50 nM |
| AML Cell Lines [1] | Kasumi-1 (KIT mutation), HL-60, KG1a | IC₅₀ = 0.5 - 6 μM |
| Primary AML Samples (n=15) [1] | Mixed FLT3 status (ITD, TKD, wild-type) | Mean IC₅₀ = 1 μM |
| Parameter | Findings |
|---|---|
| Model | Male C57 black mice with MV4-11 xenografts [1] |
| Dosage & Route | 15 mg/kg, subcutaneous injection, twice daily for 6 days [1] |
| Efficacy | Inhibition of tumor growth [1] |
| Toxicity | No major toxicity observed; no effect on body weight [1] |
| Bioavailability | High oral bioavailability reported [1] |
The following methodologies are central to the preclinical data presented for this compound.
Preclinical data also supported the investigation of this compound in combination with standard therapies and its transition into clinical trials.
AKN-028 is a synthetic small molecule that acts as a potent protein tyrosine kinase inhibitor [1] [2]. Its primary known targets are:
The compound triggers apoptosis (programmed cell death) in AML cells by activating caspase 3 [3] [5]. Further research indicated that its cytotoxic effects involve inducing cell cycle arrest and downregulating genes associated with the proto-oncogene c-Myc [6].
The diagram below illustrates the primary mechanism of action of this compound in an AML cell.
The following tables summarize key quantitative data from preclinical studies.
Table 1: Kinase Inhibition Profile of this compound [3] [5]
| Kinase Target | IC50 Value |
|---|---|
| FLT3 | 6 nM |
| CLK1 | 140 nM |
| RPS6KA | 220 nM |
| FGFR2 | 120 nM |
| VEGFR2 | 520 nM |
Table 2: Cytotoxic Activity (IC50) in AML Cell Lines [3] [4]
| Cell Line | Characteristics | IC50 of this compound |
|---|---|---|
| MV4-11 | FLT3-ITD mutation | < 50 nM |
| MOLM-13 | FLT3-ITD mutation | < 50 nM |
| Kasumi-1 | Activating KIT mutation | 0.5 - 6 μM |
| HL-60 | Capability to differentiate | 0.5 - 6 μM |
| KG1a | High content of immature cells | 0.5 - 6 μM |
Table 3: Activity in Primary Patient Samples and In Vivo [3] [4]
| Model / Aspect | Findings |
|---|---|
| Primary AML Cells (n=15) | Mean IC50 of ~1 μM; dose-dependent cytotoxic response. |
| FLT3 Mutation Correlation | No correlation between antileukemic activity and FLT3 mutation status or expression level. |
| In Vivo Efficacy (Mouse) | 15 mg/kg, twice daily, inhibited growth of MV4-11 xenografts; high oral bioavailability. |
Here is a summary of the core methodologies used in the foundational research on this compound [3] [4].
Kinase Inhibition and Autophosphorylation Assays
Cytotoxicity and Apoptosis Assays
Combination Drug Studies
Based on the search results, here is the development status of this compound:
The promising preclinical profile, particularly its oral bioavailability and synergy with standard chemotherapy drugs, made it a candidate for clinical investigation [3] [4].
This compound is a novel tyrosine kinase inhibitor that showed significant preclinical antileukemic activity. The following table summarizes the key experimental models and findings from the primary research [1].
| Experimental Model | Key Findings |
|---|---|
| Cell Lines | MV4-11 (AML, FLT3-ITD), MOLM-13 (AML, FLT3-ITD), Kasumi-1 (AML, KIT mutation), HL-60, KG1a [1] |
| Primary Cells | Tumor cells from 15 adult AML patients [1] |
| Cytotoxicity Readout | Dose-dependent cytotoxic response; Induction of apoptosis via caspase-3 activation (MV4-11) [1] |
| Reported Metrics | IC₅₀ values (e.g., mean IC₅₀ of ~1 μM in primary AML samples) [1] |
| Key Assay Mentioned | Fluorometric Microculture Cytotoxicity Assay (FMCA) [1] |
This protocol reconstructs the methodology based on the cited use of the FMCA and standard practices for dose-response assays [1]. The workflow involves preparing a drug dilution series, culturing cells with the drug, and then quantifying cell viability.
Drug Plate Preparation
Cell Seeding and Incubation
Viability Measurement (FMCA Endpoint)
Data Analysis
SI (%) = (Fluorescence_test - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank) * 100To provide a comprehensive profile beyond general cytotoxicity, the following assays were utilized in the characterization of this compound. The workflow below illustrates how these assays connect to the main cytotoxic effect.
FLT3 Phosphorylation Inhibition (Phospho-ELISA/Western Blot): To confirm direct target engagement, inhibition of FLT3 autophosphorylation was measured. Cells expressing FLT3 (wild-type or mutated) were incubated with this compound for 5 minutes to 15 hours. Phosphorylation levels were quantified using a sandwich ELISA or western blot analysis [1].
Apoptosis Detection (Caspase-3 Activation): The induction of apoptosis was demonstrated in MV4-11 cells by measuring the activation of caspase-3, a key executioner caspase, after treatment with this compound [1].
I hope this reconstructed protocol provides a solid foundation for your research. Should you require information on more specific assay types, such as kinase inhibition profiling, please feel free to ask.
1. Compound Profile & Kinase Inhibition AKN-028 is a novel 2-aminopyrazine tyrosine kinase inhibitor. Key characteristics include:
2. Cellular Antileukemic Activity this compound exhibits significant cytotoxic effects in AML models:
3. Mechanism of Action & Signaling Effects this compound exerts effects through multiple mechanisms:
4. Combination Therapy Potential
Table 1: this compound Kinase Inhibition Profile [1]
| Kinase Target | Experimental System | IC₅₀ / Inhibition | Experimental Context |
|---|---|---|---|
| FLT3 Enzyme | Enzyme inhibition assay (IMAP) | 6 nM | Isolated tyrosine kinase domain |
| FLT3-ITD | Phospho-ELISA (cell-based) | Dose-dependent inhibition | Mouse fibroblasts overexpressing FLT3-ITD |
| FLT3-TKD (D835Y) | Phospho-ELISA (cell-based) | Dose-dependent inhibition | Mouse fibroblasts overexpressing FLT3-TKD |
| FLT3-Wild Type | Phospho-ELISA (cell-based) | Dose-dependent inhibition | Mouse fibroblasts overexpressing FLT3-WT |
| KIT | Phospho-ELISA (cell-based) | Dose-dependent inhibition | M07 cells overexpressing KIT |
| Multiple Kinases | 320-kinase panel screening | Varied inhibition at 1 μM | Radiometric protein kinase assay |
Table 2: Cellular Activity in Hematologic Malignancies [1]
| Cell Type | Experimental Model | Response to this compound | Key Findings |
|---|---|---|---|
| AML Cell Lines | MV4-11 (FLT3-ITD) | Cytotoxic (IC₅₀ ~1 μM) | Caspase-3 activation, apoptosis induction |
| AML Cell Lines | Kasumi-1 (KIT mutant) | Cytotoxic | Activity across multiple AML subtypes |
| Primary AML Cells | Patient samples (n=15) | Cytotoxic (mean IC₅₀ 1 μM) | Dose-dependent response, no FLT3 status correlation |
| In Vivo Model | Mouse xenograft | Antileukemic effect | High oral bioavailability, no major toxicity |
Protocol 1: FLT3 Autophosphorylation Inhibition Assay (Phospho-ELISA)
Principle Measure this compound inhibition of FLT3 autophosphorylation in cells overexpressing various FLT3 forms using quantitative ELISA.
Reagents & Cells
Procedure
Data Analysis
Protocol 2: Western Blot Validation of FLT3 Inhibition
Procedure
Experimental Design
Troubleshooting
This compound represents a promising FLT3 inhibitor candidate with potent enzymatic and cellular activity. The provided protocols enable comprehensive evaluation of its FLT3 autophosphorylation inhibition properties, supporting further investigation of this compound in AML therapeutic development.
Compound Profile: this compound is a novel, orally active tyrosine kinase inhibitor (TKI) identified as a potent inhibitor of the FMS-like receptor tyrosine kinase 3 (FLT3) with an IC₅₀ of 6 nM [1] [2]. It exhibits significant preclinical antileukemic activity in Acute Myeloid Leukemia (AML) models, inducing cytotoxicity and apoptosis through caspase-3 activation [1] [3] [2].
Mechanism of Action: this compound primarily targets FLT3, inhibiting its autophosphorylation and downstream signaling [1]. Furthermore, it induces a dose-dependent G₀/G₁ cell cycle arrest and leads to the downregulation of gene sets associated with the proto-oncogene and cell cycle regulator c-Myc [3]. The subsequent initiation of the mitochondrial apoptotic pathway activates executioner caspases, culminating in programmed cell death [1].
The tables below summarize key quantitative data from pre-clinical studies.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC₅₀ Value |
|---|---|
| FLT3 | 6 nM [1] [2] |
| CLK1 | 140 nM [2] |
| FGFR2 | 120 nM [2] |
| RPS6KA | 220 nM [2] |
| VEGFR2 | 520 nM [2] |
Table 2: Cytotoxic Activity in AML Cell Lines
| Cell Line | Characteristics | IC₅₀ (Cytotoxicity) |
|---|---|---|
| MV4-11 | FLT3-ITD mutation | < 50 nM [1] |
| MOLM-13 | FLT3-ITD mutation | < 50 nM [1] |
| Kasumi-1 | KIT mutation | 0.5 - 6 μM [1] |
| HL-60 | Capability to differentiate | 0.5 - 6 μM [1] |
| KG1a | High content of immature CD34+ cells | 0.5 - 6 μM [1] |
Table 3: Activity in Primary Patient Samples & In Vivo
| Model / Parameter | Result |
|---|---|
| Primary AML Cells (n=15) | Mean IC₅₀ for cytotoxic response: ~1 μM [1] |
| FLT3 Mutation Correlation | No correlation between antileukemic activity and FLT3 mutation status or expression level [1] |
| Global Tyrosine Kinase Activity | Cells with higher baseline tyrosine kinase activity were more sensitive to this compound [3] |
| In Vivo Efficacy (Mouse Model) | 15 mg/kg, twice daily; inhibited tumor growth of MV4-11 xenografts with no major toxicity [1] |
| Oral Bioavailability | High [1] |
The following diagram illustrates the proposed mechanism through which this compound induces apoptosis in AML cells.
Diagram 1: Proposed Mechanism of this compound-Induced Apoptosis in AML Cells. this compound inhibits FLT3 and other tyrosine kinases, disrupting survival signaling, arresting the cell cycle, and downregulating c-Myc, ultimately triggering caspase-3-dependent apoptosis.
Here are standardized protocols for detecting this compound-induced apoptosis via caspase-3 activation.
This is a homogeneous, bioluminescent method ideal for high-throughput screening to measure caspase-3/7 activity [4].
Workflow:
Diagram 2: Workflow for the Caspase-Glo 3/7 Assay.
Key Steps:
This protocol allows for the visualization of caspase-3 activation within fixed cells, preserving spatial information [5].
Key Steps:
The following data and experimental protocols are derived from a 2012 preclinical study that investigated the novel tyrosine kinase inhibitor AKN-028, including its synergistic effects with standard acute myeloid leukemia (AML) drugs [1].
The study reported that this compound demonstrated synergistic activity with cytarabine. The synergy was found to be sequence-dependent, with the most effective cytotoxicity achieved when cytarabine was administered 24 hours before this compound [1]. The quantitative data from the study is summarized in the table below.
Table 1: Summary of Preclinical Findings for this compound and its Combination with Cytarabine
| Aspect | Findings |
|---|---|
| This compound as Single Agent | Potent FLT3 inhibitor (IC50 = 6 nM); cytotoxic activity in AML cell lines and primary patient samples (mean IC50 ~1 µM) irrespective of FLT3 mutation status [1]. |
| Combination with Cytarabine | Synergistic effect observed when cytarabine was added simultaneously or 24 hours before this compound [1]. |
| Key Signaling Pathways | Inhibition of FLT3 autophosphorylation; downstream effects on pathways including AKT, STAT, and MAP-kinase; induction of cell cycle arrest and downregulation of Myc-associated genes [1] [2]. |
| In Vivo Efficacy | Demonstrated antileukemic effect in mouse models with primary AML cells and the MV4-11 cell line; high oral bioavailability with no major toxicity observed [1]. |
Here are the detailed methodologies for the key experiments cited in the application notes.
This protocol assesses the cytotoxic effects of this compound and cytarabine, both alone and in combination, on AML cells [1].
This protocol evaluates the mechanism of cell death induced by this compound [1].
This protocol confirms the direct target engagement of this compound by measuring its effect on FLT3 phosphorylation [1].
The diagrams below outline the key experimental workflows and the mechanistic pathway of this compound.
Diagram 1: Experimental Workflow for this compound Combination Screening. This flowchart outlines the key steps for evaluating the synergistic effects of this compound and cytarabine in AML models, from initial cell treatment to final data analysis.
Diagram 2: Proposed Signaling Pathway and Mechanism of Action. This diagram illustrates the proposed mechanism of this compound, involving inhibition of FLT3 signaling and key downstream effects, and how it complements the action of cytarabine.
Daunorubicin remains a cornerstone of AML treatment, primarily used in two established and distinct formulations. The table below summarizes these key regimens.
| Feature | Conventional '7+3' (Daunorubicin + Cytarabine) | CPX-351 (Vyxeos - Liposomal Daunorubicin/Cytarabine) |
|---|---|---|
| Mechanism | Cytarabine inhibits DNA synthesis; Daunorubicin intercalates DNA and inhibits topoisomerase II [1]. | Liposomal encapsulation of a synergistic 5:1 molar ratio of cytarabine:daunorubicin for enhanced uptake and sustained exposure [2] [3] [1]. |
| Approved Indication | Newly diagnosed AML (core component of induction therapy) [4]. | Newly diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC) in adults and pediatric patients ≥1 year [5]. |
| Dosing Protocol | Induction: Daunorubicin (60-90 mg/m² IV, days 1-3) + Cytarabine (100-200 mg/m² continuous IV, days 1-7) [6]. Consolidation: High-dose cytarabine-based regimens [4]. | Induction (Cycle 1): Daunorubicin 44 mg/m² + Cytarabine 100 mg/m² liposome (IV, 90 min, days 1, 3, 5) [5]. Consolidation (per cycle): Daunorubicin 29 mg/m² + Cytarabine 65 mg/m² liposome (IV, 90 min, days 1, 3) [5]. | | Key Efficacy Data | CRc rates of ~90% in newly diagnosed patients (aged 18-65) with 3-year OS of ~65% [6]. | Median Overall Survival: 9.6 months vs. 5.9 months with "7+3" [1]. Complete Remission: 38% vs. 26% with "7+3" [1]. | | Safety & Monitoring | Myelosuppression, cardiotoxicity, nausea/vomiting, mucositis. Cardiac function must be assessed prior to treatment [1]. | Hemorrhage, febrile neutropenia, rash, edema. Boxed Warning: Do not interchange with other daunorubicin/cytarabine products. Cardiac function must be assessed [5]. |
Since AKN-028 is not documented in the available literature, the following protocol outlines a generalized preclinical workflow for evaluating a novel agent like this compound in combination with daunorubicin. This framework is informed by current research paradigms in AML, such as those investigating MCL-1 and SRC inhibitors [7].
The combination should be based on a strong biological rationale. The hypothesis could be that this compound inhibits a specific survival pathway in leukemia cells that is upregulated in response to daunorubicin-induced stress, leading to synergistic cell death [7].
Objective: To determine the synergistic cytotoxicity of this compound and daunorubicin on AML cell lines.
Objective: To elucidate the molecular mechanisms underlying the combination's effect.
The following diagram illustrates the logical workflow for this preclinical assessment.
Objective: To evaluate the efficacy and tolerability of the combination in a live organism.
The future of AML therapy lies in rationally designed combinations. Your investigation into this compound could explore several promising avenues:
This compound represents a novel investigational compound currently undergoing critical preclinical evaluation for potential oncotherapeutic applications. The transition from discovery to clinical development necessitates rigorous preclinical safety and efficacy assessment, particularly establishing appropriate oral dosing paradigms and understanding the compound's toxicological profile. These application notes provide detailed methodological frameworks for conducting robust preclinical studies on this compound, with particular emphasis on administration protocols, toxicity assessment, and pharmacokinetic optimization strategies essential for successful Investigational New Drug (IND) application.
The oral route administration remains the most preferred method for chronic dosing in both preclinical and clinical settings due to enhanced patient compliance, reduced hospitalization costs, and simplified dosing regimens. However, this route presents significant formulation challenges for poorly water-soluble compounds like many targeted therapies, potentially leading to variable bioavailability and inconsistent exposure. These protocols have been designed to address these challenges through standardized approaches that generate reproducible, high-quality data acceptable to regulatory authorities worldwide, thereby facilitating the rational development of this compound.
Acute toxicity evaluation provides critical initial data on the potential adverse effects occurring within a short time after single administration of a test substance. This assessment serves multiple essential functions in drug development: establishing dosage boundaries for subsequent repeated-dose studies, identifying target organs of toxicity, guiding clinical starting doses, and fulfilling regulatory requirements for compound classification and labeling. The median lethal dose (LD₅₀) has traditionally been a key parameter, though modern approaches emphasize the identification of toxic signs rather than precise mortality determination.
The 3R principles (Replacement, Reduction, and Refinement of animal testing) have driven the development of alternative methods that minimize animal use while maintaining predictive accuracy for human toxicity. Regulatory agencies including the OECD, FDA, and EMA now accept these approaches, which combine in silico predictions, in vitro assays, and refined in vivo protocols in a weight-of-evidence (WoE) framework. This integrated strategy aligns with the animal testing bans for cosmetic ingredients in the European Union and similar initiatives globally, while acknowledging that complete replacement remains challenging for pharmaceutical compounds requiring rigorous safety assessment.
The 3T3-NRU cytotoxicity assay utilizes BALB/c 3T3 mouse fibroblast cells to predict acute oral systemic toxicity potential by measuring cell viability through neutral red dye uptake. This method leverages the established correlation between cytotoxic potency (expressed as IC₅₀) and oral acute toxicity (expressed as LD₅₀) to estimate appropriate starting doses for in vivo studies and identify substances likely to have low acute toxicity (LD₅₀ > 2000 mg/kg). The assay is particularly valuable for prioritizing compounds and reducing animal use in early screening stages.
Cell culture maintenance: BALB/c 3T3 cells (clone 31) are cultivated in Dulbecco's Modified Eagle Medium supplemented with 10% newborn calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Cells between passage 5 and 15 are used for experiments, with regular monitoring for mycoplasma contamination and morphological stability.
Test substance preparation: this compound is dissolved in DMSO at 1000× the highest test concentration, followed by serial dilution in culture medium to achieve at least eight concentrations covering a range expected to produce 0-100% cytotoxicity. The final DMSO concentration must not exceed 1% (v/v) in any test condition, with appropriate solvent controls included in each experiment.
Neutral Red Uptake procedure: Cells are seeded in 96-well plates at 1×10⁴ cells/well and incubated for 24 hours. The medium is replaced with This compound-containing medium and incubated for an additional 48 hours. Following treatment, cells are incubated with neutral red medium (50 µg/mL) for 3 hours, then washed rapidly with fixative solution (1% formaldehyde, 1% calcium chloride). The incorporated dye is extracted with destaining solution (1% acetic acid, 50% ethanol) and absorbance measured at 540 nm.
Data analysis and interpretation: The IC₅₀ value (concentration causing 50% inhibition of neutral red uptake compared to solvent controls) is determined using appropriate curve-fitting software. According to OECD Guidance Document 129, the predicted LD₅₀ is calculated from the regression equation: log LD₅₀ = 0.435 × log IC₅₀ + 0.625. Compounds with IC₅₀ > 2 mM are predicted to have LD₅₀ > 2000 mg/kg and may be eligible for reduced animal testing under certain regulatory frameworks.
The assay validity requires that solvent control wells demonstrate adequate growth (population doubling within 48 hours) and neutral red uptake (absorbance > 0.3 units). Positive control substances with known IC₅₀ values (e.g., sodium lauryl sulfate) must yield results within established historical ranges. For poorly soluble compounds like this compound, precipitation monitoring during the exposure period is essential, as precipitated material may artificially reduce apparent cytotoxicity. In such cases, the maximum test concentration should not exceed the lowest concentration causing precipitation.
Table 1: Acceptance Criteria for 3T3-NRU Cytotoxicity Assay
| Parameter | Acceptance Criterion | Corrective Action |
|---|---|---|
| Solvent control absorbance | >0.3 AU | Check cell viability, neutral red solution quality |
| Positive control IC₅₀ | Within 2 SD of historical mean | Prepare fresh solutions, verify cell passage number |
| Coefficient of variation | <30% between replicates | Improve cell seeding technique, verify pipette calibration |
| DMSO concentration | ≤1% in all test wells | Increase stock concentration, reduce dilution factor |
The Fixed Dose Procedure focuses on identifying the dose that produces clear signs of toxicity without causing severe lethal effects, emphasizing morbidity rather than mortality assessment. This approach represents a significant refinement in animal testing as it typically uses fewer animals and causes less suffering than traditional LD₅₀ protocols.
Animal selection and acclimatization: Female rats (typically Wistar or Sprague-Dawley strains) weighing 180-220 g are recommended, with group sizes of 5 animals per dose level. Animals are acclimatized for at least 5 days under standard laboratory conditions (12-hour light/dark cycle, 22±3°C, 30-70% humidity) with free access to standard laboratory diet and water. Following randomization, animals are fasted overnight (16-18 hours) prior to dosing but provided water ad libitum.
Dose selection and administration: Based on 3T3-NRU results and structure-activity relationships, an initial dose of 300 mg/kg is recommended for this compound. The test substance is administered as a single oral dose by gavage using a flexible stainless steel cannula attached to an appropriate syringe. The maximum feasible volume should not exceed 2 mL/100 g body weight, with the formulation adjusted to achieve the desired dose concentration. Animals are carefully observed for toxic signs at 30, 60, 120, and 240 minutes post-dosing, then twice daily for 14 days.
Clinical observations and endpoints: Observations include changes in skin and fur, eyes and mucous membranes, respiratory patterns, circulatory functions, autonomic activities (salivation, lacrimation), central nervous system effects (tremors, convulsions, coma), and general behavior patterns. Body weights are recorded individually on day 0, 1, 2, 3, 7, and 14. At termination, all animals undergo gross necropsy with examination of all organs, particularly those showing potential effects during the in-life phase.
The Up-and-Down Procedure provides a statistically valid estimate of the LD₅₀ while using sequential dosing designs that minimize animal numbers. This computerized protocol adapts dosing based on outcomes from previous animals, typically requiring 6-10 animals compared to 40-50 in traditional LD₅₀ studies.
Experimental design: A single animal is dosed at a predetermined starting level (150 mg/kg for this compound based on cytotoxicity data). If this animal survives, the dose for the next animal is increased by a factor of 1.5; if it dies, the dose is decreased similarly. The testing sequence continues until termination criteria are met (typically after 4-5 reversals from survival to death or vice versa). The statistical analysis employs maximum likelihood methods to calculate the LD₅₀ and confidence intervals.
Dosing limitations and welfare considerations: To prevent excessive suffering, a dose ceiling of 2000 mg/kg is established. Animals showing severe enduring pain or distress must be humanely euthanized according to established endpoints, with these occurrences counted similarly to deaths in the statistical analysis. The use of this procedure requires institutional approval of specific humane endpoints before study initiation.
Table 2: Comparison of Acute Oral Toxicity Testing Methods for this compound
| Parameter | Fixed Dose Procedure (OECD 420) | Up-and-Down Procedure (OECD 425) | Acute Toxic Class (OECD 423) |
|---|---|---|---|
| Animals per group | 5 females | 1 animal per step (6-10 total) | 3 animals per step (6-18 total) |
| Dose levels | 5, 50, 300, 2000 mg/kg | Variable based on outcomes | 5, 50, 300, 2000 mg/kg |
| Endpoint | Morbidity signs | Mortality | Mortality |
| Statistical output | Toxicity classification | LD₅₀ with confidence intervals | Toxicity classification |
| Animal usage | Moderate | Minimal | Low to moderate |
| Regulatory acceptance | Global | Global | Global, except Japan |
The repeated dose 28-day oral toxicity study represents a critical bridge between acute and chronic toxicity assessments, providing essential data on cumulative toxicity potential, dose-response relationships, and target organ identification. This study design follows OECD Test Guideline 407 and is required for regulatory submissions worldwide before initiating clinical trials of longer duration. The protocol aims to identify the no observed adverse effect level (NOAEL) and establish a safe starting dose for subsequent clinical studies.
Animal model justification: Young adult rats (typically Wistar or Sprague-Dawley strains) are recommended, with animals approximately 6-8 weeks old at dosing initiation. Both sexes must be included to identify potential gender-specific differences in toxicity, with at least 10 animals (5 male, 5 female) per dose group. Animals are randomly assigned to groups after a 5-day acclimatization period, with body weight variation not exceeding ±20% from the mean for each sex. The housing conditions should follow AAALAC International guidelines, with controlled temperature (22±3°C), humidity (30-70%), and 12-hour light/dark cycles.
Dose selection rationale: For this compound, three dose levels are recommended based on acute toxicity results: low dose (50 mg/kg/day) expected to produce no adverse effects, mid dose (150 mg/kg/day) anticipated to produce minimal toxicity, and high dose (500 mg/kg/day) predicted to produce marked toxicity but not excessive mortality. Additionally, a vehicle control group receiving the formulation excipients alone is included. The dosing volume is standardized at 10 mL/kg body weight, administered once daily by oral gavage between consistent times each day to minimize circadian influences on pharmacokinetics.
Comprehensive clinical observations are performed twice daily (pre- and post-dosing) for mortality and moribundity, with detailed physical examinations conducted weekly. Functional observational battery assessments including home cage, open field, and manipulative tests are performed predose and during the final week to detect neurobehavioral effects. Body weight and food consumption are measured and recorded twice weekly, with water consumption monitored weekly. These parameters provide early indicators of systemic toxicity and inform dose selection for longer-term studies.
Ophthalmological examination: A thorough ophthalmic examination using indirect ophthalmoscopy is conducted on all animals during the acclimatization period and during the final week of the study. This assessment is particularly important for targeted therapies like this compound that may inhibit pathways involved in retinal function or maintenance.
Clinical pathology sampling: Hematological parameters including hemoglobin concentration, hematocrit, erythrocyte count, total and differential leukocyte counts, and platelet count are evaluated at termination. Clinical biochemistry assessments performed on plasma include glucose, total protein, albumin, globulin, liver enzymes (ALT, AST, ALP), urea, creatinine, total bilirubin, and electrolytes (sodium, potassium, chloride). Additionally, urinalysis parameters including volume, specific gravity, pH, protein, glucose, ketones, bilirubin, and occult blood are assessed at study termination.
Following the 28-day dosing period and an overnight fast, animals are euthanized under anesthesia for comprehensive gross necropsy and tissue collection. All organs are examined for macroscopic abnormalities, with particular attention to size, texture, color, and any lesions. The absolute organ weights are determined for adrenals, brain, epididymides, heart, kidneys, liver, ovaries, spleen, testes, thymus, and thyroid with parathyroids. Organ-to-body weight and organ-to-brain weight ratios are calculated as sensitive indicators of target organ toxicity.
Tissue preservation and processing: A comprehensive set of tissues is preserved in 10% neutral buffered formalin, including all gross lesions and approximately 40 specified tissues representing all major organ systems. Following adequate fixation, tissues are processed routinely, embedded in paraffin, sectioned at 4-6 μm, and stained with hematoxylin and eosin (H&E) for microscopic examination.
Histopathological assessment: A pathologist certified by the American College of Veterinary Pathologists or equivalent examines all tissues from the control and high-dose groups initially. If treatment-related effects are observed, tissues from lower dose groups are examined to establish a dose-response relationship. Findings are graded for severity and recorded using standardized terminology (INHAND guidelines). The NOAEL is established based on the highest dose producing no adverse treatment-related effects in any parameter monitored.
Table 3: Core Measurements in 28-Day Oral Toxicity Study of this compound
| Assessment Category | Specific Parameters | Frequency |
|---|---|---|
| In-life Observations | Clinical signs, functional observational battery, body weight, food/water consumption | Twice daily to weekly |
| Clinical Pathology | Hematology (20+ parameters), clinical biochemistry (15+ parameters), urinalysis (10+ parameters) | Study termination |
| Organ Weights | Absolute and relative weights of 12 critical organs | Study termination |
| Histopathology | Microscopic examination of ~40 tissues and organs | Study termination |
The oral bioavailability of this compound may be limited by factors including low aqueous solubility, extensive first-pass metabolism, and P-glycoprotein efflux. Advanced nanocarrier systems offer promising solutions to these challenges by enhancing dissolution rates, protecting from metabolic degradation, and promoting intestinal absorption. These approaches are particularly valuable for BCS Class II/IV compounds like many targeted therapies, where solubility and permeability limitations constrain oral bioavailability.
Lipid-based nanocarriers: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) represent second-generation lipid formulations that provide improved drug loading and stability compared to traditional emulsions. For this compound, preparation involves dissolving the compound in a lipid phase (e.g., glyceryl monostearate, compritol) combined with surfactants (poloxamer 188, tween 80) at 5-10°C above the lipid melting point. This mixture is homogenized using high-pressure homogenization (3 cycles at 500 bar) to form an oil-in-water nanoemulsion which is cooled to form solid nanoparticles. The optimal lipid-to-drug ratio of 20:1 provides encapsulation efficiency >85% with particle size <150 nm, ensuring reproducible oral absorption.
Polymeric nanoparticles: Biodegradable polymers including PLGA (poly(lactic-co-glycolic acid)) and chitosan can be employed to create matrix systems that control this compound release kinetics. The nanoprecipitation method involves dissolving this compound and polymer in acetone (organic phase) and adding dropwise to an aqueous solution containing stabilizers under magnetic stirring. The resulting colloidal suspension is evaporated under reduced pressure to remove organic solvent, followed by centrifugation and lyophilization to produce free-flowing nanoparticles. The surface modification with targeting ligands such as folate or transferrin may enhance site-specific delivery and reduce off-target effects.
The comparative pharmacokinetics of different this compound formulations are evaluated in rodent models to establish bioavailability advantages and guide formulation selection for further development. This protocol employs a crossover design where each animal receives both reference and test formulations with an adequate washout period, reducing inter-animal variability and enhancing statistical power.
Animal preparation and dosing: Male Sprague-Dawley rats (250-300 g) are surgically implanted with jugular vein cannulas under anesthesia at least 48 hours before dosing. Following an overnight fast with free access to water, animals receive a single oral dose of this compound (50 mg/kg) in either conventional suspension or advanced nanocarrier formulation (n=6 per formulation). Blood samples (0.3 mL) are collected predose and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dosing into EDTA-containing tubes. Plasma is separated by centrifugation (3000×g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical method: this compound concentrations in plasma are quantified using a validated LC-MS/MS method with deuterated internal standard. Sample processing involves protein precipitation with acetonitrile, followed by chromatographic separation on a C18 column (50 × 2.1 mm, 1.8 μm) with gradient elution using water and acetonitrile (both containing 0.1% formic acid). Mass spectrometric detection employs positive electrospray ionization with multiple reaction monitoring of specific transitions for this compound (m/z 452.2→365.1) and internal standard (m/z 457.2→370.1). The method is validated over the concentration range of 1-1000 ng/mL with inter-day and intra-day precision <15%.
Pharmacokinetic analysis: Non-compartmental analysis using validated software (e.g., WinNonlin) calculates key parameters including maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC0-t and AUC0-∞), elimination half-life (t½), apparent clearance (CL/F), and apparent volume of distribution (Vz/F). The relative bioavailability is calculated as (AUCtest/AUCreference) × 100%. Statistical comparison using ANOVA with post-hoc testing identifies significant formulation effects on exposure.
The transition from animal studies to human trials requires careful integration of all preclinical data to establish a safe starting dose and dose escalation scheme for Phase I clinical trials. The no observed adverse effect level (NOAEL) from the 28-day toxicity study is converted to a human equivalent dose (HED) using species-specific scaling factors, typically applying a body surface area conversion approach rather than simple mg/kg normalization.
For this compound, the animal NOAEL (e.g., 50 mg/kg/day in rats) is converted to HED using the formula: HED (mg/kg) = Animal NOAEL (mg/kg) × (Animal weight/Human weight)^(1-b). For rat to human conversion, the standard conversion factor is 6.2, resulting in HED = 50 mg/kg ÷ 6.2 = 8.06 mg/kg. For a 60 kg human, this equals 484 mg. Applying an additional safety factor of 10 (standard for pharmaceuticals without severe toxicity), the maximum recommended starting dose (MRSD) would be 48.4 mg (approximately 50 mg) for initial clinical trials.
The pharmacokinetic data provide additional refinement to this calculation, particularly if nonlinear kinetics are observed. If the AUC at the NOAEL in animals is established, this exposure can be used as a target for initial human dosing, with appropriate consideration of potential species differences in protein binding, metabolic pathways, and target sensitivity. This pharmacokinetic-pharmacodynamic modeling approach represents the current state-of-the-art in first-in-human dose selection.
The comprehensive integration of all this compound preclinical data must be presented in a format acceptable to regulatory authorities (FDA, EMA, PMDA) for IND/CTA submissions. The common technical document (CTD) format provides a standardized structure for organizing these data, with specific emphasis on the quality, safety, and efficacy sections.
Tabulated summary documents: All studies should be presented in standardized tabular formats including study identification, test system, dose administration details, results by dose group, and statistical analyses. The critical study parameters from acute and repeated-dose toxicity studies should be compiled to facilitate cross-study comparisons and demonstrate consistency of findings.
These application notes provide comprehensive methodological frameworks for conducting robust preclinical evaluation of this compound oral administration. The integrated approach combining in silico predictions, in vitro assays, and refined in vivo protocols represents current best practices in pharmaceutical development, balancing scientific rigor with ethical considerations. The standardized protocols and data interpretation guidelines facilitate generation of high-quality, reproducible data acceptable to global regulatory authorities. As the development of this compound progresses, these protocols may be adapted to address specific findings, but the fundamental principles of good laboratory practice, comprehensive documentation, and critical scientific assessment remain constant throughout the drug development continuum.
The table below summarizes the core experimental approaches and key findings from the primary literature on AKN-028's effects on acute myeloid leukemia (AML) cells.
| Analysis Method | Experimental Model | Key Protocol Parameters | Primary Findings on Cell Cycle |
|---|
| Cell Cycle Analysis by Flow Cytometry [1] | AML cell line MV4-11 | - Dose-dependent treatment
While the exact protocols from the original papers cannot be fully reconstructed, the following outlines the general methodologies based on the descriptions in the research articles.
This protocol is inferred from the methods used to demonstrate that this compound induces G0/G1 arrest in the MV4-11 cell line [1].
This protocol is based on the study that identified downregulation of Myc-associated genes [1] [2].
The following diagrams illustrate the proposed mechanism of action of this compound and a generalized experimental workflow for cell cycle analysis, based on the information from the search results.
Please be aware of the following constraints in the available information:
Acute myeloid leukemia (AML) represents a devastating hematologic malignancy characterized by heterogeneous genetic abnormalities and poor long-term survival rates. With approximately 20,000 new cases diagnosed annually in the United States, AML predominantly affects older adults, with a median age at diagnosis of 68 years [1]. Despite decades of research, the standard "7+3" induction therapy (cytarabine + daunorubicin) has remained largely unchanged, with 5-year survival rates of only 34% for adults under 65 and a dismal 4% for those aged 65 or older [2]. This therapeutic stagnation has fueled intensive research into targeted therapies, particularly against aberrantly expressed tyrosine kinases that drive leukemogenesis.
The FMS-like tyrosine kinase 3 (FLT3) receptor has emerged as a pivotal therapeutic target in AML, with approximately 30% of patients harboring activating mutations (most commonly internal tandem duplications - FLT3-ITD) and up to 80% showing FLT3 overexpression [1] [3]. These alterations activate downstream proliferative and anti-apoptotic pathways, including PI3K/AKT, RAS/RAF/MAPK, and STAT5 signaling cascades, promoting leukemia cell survival and proliferation [3] [4]. FLT3-ITD mutations in particular confer poor prognosis, with higher relapse rates and reduced overall survival, making them prime targets for therapeutic intervention [4].
This compound is a novel 2-aminopyrazine tyrosine kinase inhibitor that demonstrates potent activity against FLT3 (IC~50~ = 6 nM) and KIT receptors [5] [6]. Preclinical characterization revealed its significant antileukemic activity across various AML cell lines and primary patient samples, prompting its advancement to Phase I/II clinical trials (NCT01573247) [7] [2]. As an orally available small molecule inhibitor, this compound represents a promising therapeutic candidate for AML, particularly due to its activity against chemotherapy-resistant tumors and potential for combination regimens [2].
Table 1: Key Characteristics of this compound
| Parameter | Specification | Reference |
|---|---|---|
| Chemical class | 2-aminopyrazine tyrosine kinase inhibitor | [5] |
| Molecular formula | N-3-(1H-indol-5-yl)-5-pyridin-4-yl-pyrazine-2,3-diamine | [5] |
| Primary targets | FLT3, KIT | [5] |
| FLT3 inhibition (IC~50~) | 6 nM | [5] |
| Administration route | Oral | [8] |
| Clinical trial status | Phase I/II (NCT01573247) | [7] |
Gene expression profiling studies for this compound utilized diverse AML model systems to comprehensively capture its transcriptional effects:
Cell lines: Experiments employed multiple AML cell lines, including MV4-11 (homozygous FLT3-ITD mutation), MOLM-13 (heterozygous FLT3-ITD mutation), Kasumi-1 (KIT mutation), HL-60, and KG1a [5] [6]. Cells were maintained in appropriate culture media supplemented with fetal calf serum, glutamine, and antibiotics under standard conditions (37°C, 5% CO~2~) [5].
Primary samples: Studies included primary AML blasts isolated from 26 adult patients with varying FLT3 status (wild-type, ITD, and TKD mutations) [5]. Patient samples were selected with ≥70% viable tumor cells after thawing, and the sampling was approved by the Uppsala University Ethics Committee [5].
Treatment conditions: Cells were exposed to This compound across a concentration range (typically 10 nM - 10 μM) for specified durations (2-72 hours), with midostaurin-treated cells serving as comparative controls in some experiments [7].
Comprehensive gene expression analysis followed this standardized protocol:
RNA isolation: Total RNA was extracted from treated and control cells using quality-controlled methods (RIN > 8.0 recommended) [7].
Microarray processing: Transcriptome-wide analysis was performed using Affymetrix GeneChip arrays following manufacturer protocols. Briefly, RNA was converted to cDNA, followed by in vitro transcription to produce biotin-labeled cRNA, which was hybridized to arrays [7].
Data acquisition: Arrays were scanned, and raw data was processed using appropriate software (e.g., GeneChip Command Console) with quality control metrics applied [7].
The analytical workflow for gene expression data encompassed:
Preprocessing: Robust Multi-array Average (RMA) normalization was applied to raw intensity values to correct for background and technical variation [7].
Differential expression: Statistical analysis (e.g., moderated t-tests with Benjamini-Hochberg correction) identified significantly altered transcripts, applying a false discovery rate (FDR) < 0.05 and fold-change threshold > 1.5 [7].
Pathway analysis: Gene Set Enrichment Analysis (GSEA) was performed using the Molecular Signatures Database to identify regulated biological pathways, with focus on MYC target genes and cell cycle regulatory programs [7] [9].
This compound treatment induced substantial and reproducible changes in the AML transcriptome:
Magnitude of changes: Across all AML cell types tested, this compound exposure resulted in 430 significantly downregulated and 280 significantly upregulated transcripts, demonstrating broad transcriptional impact [7] [9].
MYC-associated genes: GSEA revealed significant enrichment of MYC target genes among the downregulated transcripts, with similar patterns observed in both this compound and midostaurin-treated cells, suggesting a shared mechanism among FLT3 inhibitors [7].
Cell cycle regulators: Analysis showed consistent downregulation of genes involved in cell cycle progression, particularly those driving G~1~/S phase transition, aligning with observed cell cycle arrest phenotypes [7].
Table 2: Gene Expression Changes Following this compound Treatment
| Transcript Category | Regulation Direction | Representative Genes | Biological Process |
|---|---|---|---|
| MYC target genes | Downregulated | MYC, MAX, MXD1 | Cell proliferation, metabolism |
| Cell cycle regulators | Downregulated | CDK4, CDK6, CCND1 | G~1~/S phase transition |
| Apoptotic genes | Upregulated | CASP3, BAX, BBC3 | Programmed cell death |
| Tumor suppressors | Upregulated | TP53, CDKN1A | Cell cycle control |
Beyond MYC-associated genes, functional annotation of regulated transcripts revealed several enriched biological processes:
Cell cycle arrest: Strong enrichment for genes involved in G~0~/G~1~ phase transition and DNA replication initiation, consistent with the observed cell cycle arrest phenotype [7].
Signal transduction: Multiple signaling pathways were affected, including receptor tyrosine kinase signaling, MAPK cascade, and JAK-STAT pathway [7] [3].
Metabolic reprogramming: Transcripts involved in cellular metabolism, particularly glycolysis and oxidative phosphorylation, were significantly altered, suggesting metabolic adaptation to FLT3 inhibition [7].
Figure 1: Gene Expression Changes Following this compound Treatment - This diagram illustrates the comprehensive transcriptional alterations induced by this compound in AML cells, highlighting the key upregulated and downregulated gene categories and their functional consequences.
Kinase activity profiling provided crucial insights into this compound's mechanism of action:
PamChip platform: High-throughput kinase activity analysis was performed using PamChip protein tyrosine kinase arrays to quantify phosphorylation events across multiple pathways [9].
Experimental protocol:
Kinase inhibition profile: Broad-scale kinase profiling across 320 kinases at 1 μM this compound concentration identified selective tyrosine kinase inhibition while sparing most serine/threonine kinases [5] [6].
Specific inhibition of FLT3 and KIT autophosphorylation was assessed through:
Phospho-ELISA: Mouse embryonal fibroblasts overexpressing FLT3-wt, FLT3-TKD, or FLT3-ITD, along with M07 cells overexpressing KIT, were incubated with this compound concentrations (0.1-1000 nM) for 5 minutes before lysis [5]. Phosphorylation levels were determined by sandwich ELISA according to ProQinase standards, with sunitinib and AC220 as comparators [5].
Western blot analysis: MV4-11 cells exposed to this compound for 15 hours were lysed, and FLT3 autophosphorylation was evaluated using phospho-specific antibodies, confirming dose-dependent inhibition [5].
Inhibition of critical FLT3 downstream effectors was evaluated using:
Table 3: Kinase Inhibition Profile of this compound
| Kinase Target | Inhibition IC~50~ | Cellular Assay | Functional Consequence |
|---|---|---|---|
| FLT3 | 6 nM | Autophosphorylation ELISA | Reduced proliferation |
| KIT | Not specified | Autophosphorylation ELISA | Impaired survival signaling |
| AKT | Significant at 1 μM | Radiometric kinase assay | Attenuated survival signals |
| ERK | Significant at 1 μM | Radiometric kinase assay | Decreased proliferative drive |
| Global tyrosine kinase activity | Dose-dependent reduction | PamChip array | Broad signaling inhibition |
Comprehensive assessment of this compound's antileukemic effects included:
Fluorometric Microculture Cytotoxicity Assay (FMCA):
Apoptosis assessment:
Cell cycle distribution following this compound treatment was assessed using:
Synergistic interactions between this compound and conventional chemotherapeutics were evaluated through:
Experimental design: this compound was studied in combination with cytarabine or daunorubicin using fixed molar ratios (cytarabine:this compound 2.5:1; daunorubicin:this compound 1:20) intended to be equipotent [5].
Sequencing protocols: Combinations were tested in three sequences - (I) pretreatment with chemotherapy 24 hours before this compound, (II) simultaneous addition, and (III) pretreatment with this compound before chemotherapy [5].
Data analysis: Synergy was quantified using Chou-Talalay method or similar approaches, with combination indices <1 indicating synergy [5].
Figure 2: this compound Mechanism of Action - This diagram illustrates the key molecular targets and signaling pathways affected by this compound in AML cells, highlighting the points of intervention and subsequent biological consequences.
The comprehensive profiling of this compound reveals several significant implications for AML therapy:
Dual mechanism of action: this compound simultaneously targets tyrosine kinase signaling (through FLT3 and KIT inhibition) and transcriptional regulation (through MYC network suppression), providing a multi-faceted attack on AML pathophysiology [7] [5].
Biomarker potential: The consistent downregulation of MYC-associated genes and dose-dependent reduction of global tyrosine kinase activity provide potential pharmacodynamic biomarkers for clinical monitoring of this compound activity [7] [9].
Therapeutic sequencing: The observed sequence-dependent synergy with cytarabine and daunorubicin suggests that pretreatment with conventional chemotherapy followed by this compound may optimize combination efficacy, providing actionable clinical insights [5] [6].
This compound represents a promising therapeutic candidate for AML with a unique mechanistic profile encompassing both kinase inhibition and transcriptional modulation. The detailed application notes and protocols provided herein offer researchers a comprehensive framework for investigating similar targeted therapies in AML. The robust gene expression changes, particularly the downregulation of MYC-associated genes coupled with dose-dependent tyrosine kinase inhibition, position this compound as a differentiated therapeutic approach worthy of continued clinical evaluation. Future research directions should focus on validating these findings in primary patient samples and exploring rational combination strategies to maximize therapeutic efficacy while minimizing resistance development.
AKN-028 is a potent, orally bioavailable tyrosine kinase inhibitor developed for acute myeloid leukemia (AML) research. Its core mechanism involves inhibiting key receptor tyrosine kinases, FMS-like receptor tyrosine kinase 3 (FLT3) and stem cell factor receptor (KIT), which are often aberrantly expressed in AML and drive leukemic cell survival and proliferation [1] [2].
The table below summarizes its primary kinase targets and observed cellular effects:
| Feature | Description |
|---|---|
| Primary Target (FLT3) | IC₅₀ = 6 nM [1] [3] |
| Other Kinase Targets | KIT, CLK1, RPS6KA, VEGFR2, FGFR2 [3] |
| Cellular Effects | Induction of apoptosis (caspase-3 activation), cell cycle arrest (G0/1 phase), downregulation of Myc-associated genes [1] [4] |
| In Vivo Efficacy | Antileukemic effect in mouse xenograft models (15 mg/kg, subcutaneous, twice daily), high oral bioavailability, no major toxicity observed [1] |
The following table summarizes key quantitative data from this compound profiling experiments, including kinase inhibition and cytotoxic activity [1]:
| Parameter | Value / Concentration | Experimental Context |
|---|---|---|
| FLT3 Inhibition (IC₅₀) | 6 nM | In vitro kinase assay |
| Cytotoxic Response (IC₅₀) | Mean: 1 µM | Primary AML samples (n=15) |
| < 50 nM | MV4-11 & MOLM-13 cell lines | |
| 0.5 - 6 µM | Other AML cell lines (KG1a, Kasumi-1, HL-60) | |
| In Vivo Dosage | 15 mg/kg | Mouse model (MV4-11 xenograft), twice daily for 6 days |
Here are the detailed methodologies for key experiments cited in the application notes.
This protocol assesses the direct target engagement of this compound by measuring its effect on kinase autophosphorylation [1] [3].
This protocol determines the antileukemic potency of this compound across various cell lines and primary samples [1].
This detailed protocol uses high-throughput kinase profiling to understand the broader signaling impact of this compound [4] [5].
The diagram below illustrates the streamlined workflow for kinase activity profiling using the PamChip platform.
Kinase activity profiling revealed several critical insights:
This compound represents a promising tyrosine kinase inhibitor with a well-characterized preclinical profile for AML. The provided protocols for kinase inhibition, cytotoxicity, and high-throughput activity profiling offer researchers robust methods to further investigate its mechanism and potential application. Its targeted action against FLT3 and KIT, combined with synergistic potential with standard chemotherapeutics like cytarabine and daunorubicin, supports its continued investigation as a candidate for AML therapy [1].
The table below summarizes the range of cytotoxic responses (IC50) to AKN-028 observed in primary AML patient samples, highlighting the variability and its relationship to FLT3 status [1].
| Patient Sample | FLT3 Status | IC50 (μM) |
|---|---|---|
| UPN13 | ITD | 0.0465 |
| UPN2 | Wild-type | 0.265 |
| UPN10 | ITD | 0.306 |
| UPN14 | ITD | 0.738 - 1.27 |
| UPN1 | Wild-type | 1.22 |
| UPN12 | ITD | 1.36 |
| UPN5 | Wild-type | 2.88 |
| UPN4 | Wild-type | 3.41 |
| UPN6 | Wild-type | 3.47 |
| UPN11 | ITD | 5.29 |
Interpretation of Variability: A 2012 study reported that this compound induced a clear dose-dependent cytotoxic response in 15 primary AML samples, with a mean IC50 of 1 μℳ. However, the individual responses varied significantly, as shown in the table [1]. The same study explicitly concluded that there was no correlation between the antileukemic activity and the FLT3 mutation status, or the quantitative expression level of FLT3 [1]. This indicates that other cellular factors likely influence this compound's effectiveness.
For researchers seeking to replicate or compare findings, here are the core methodologies from the key study.
The diagram below outlines the key steps for evaluating this compound activity in a preclinical setting, from in vitro testing to in vivo validation.
This diagram illustrates the FLT3 signaling pathway implicated in AML and the point of inhibition by this compound.
Why is there no correlation between this compound cytotoxicity and FLT3 status in our primary samples? This is consistent with the initial preclinical report [1]. The cytotoxic effect in primary cells is likely a result of polypharmacology. Besides FLT3 (IC50 = 6 nM), this compound also inhibits other kinases like CLK1 (IC50 = 140 nM) and RPS6KA (IC50 = 220 nM) [2]. The net effect in a given patient's sample depends on the combined dependence of that specific leukemia on all the targets inhibited by this compound.
What could explain high IC50 values (low sensitivity) in my primary AML samples? Consider factors beyond FLT3. The sample might be driven by genetic lesions that are not dependent on the kinases targeted by this compound. Additionally, factors like poor drug uptake, increased efflux, or the presence of stromal cells in the co-culture that confer protection could be involved.
The IC50 in my experiments using the MV4-11 cell line is very low, but my primary samples are less sensitive. Is this expected? Yes, this is expected. MV4-11 cells are highly dependent on the FLT3-ITD mutation for survival, making them exquisitely sensitive to FLT3 inhibition. Primary AML samples have a more heterogeneous and complex genetic landscape, leading to a wider range of IC50 values [1].
The following tables summarize key quantitative data from foundational this compound studies.
Table 1: this compound In Vitro Potency and Cytotoxicity
| Model System | Key Finding | Quantitative Measure (IC50) | Context / Citation |
|---|---|---|---|
| FLT3 Enzyme | FLT3 inhibition potency | 6 nℳ | [1] |
| Cell Line: MV4-11 (AML, FLT3-ITD) | Inhibition of FLT3 autophosphorylation | Dose-dependent | [1] |
| Primary AML Cells (n=15) | Cytotoxic response | Mean: 1 μℳ | Range: 0.265 - 5.29 μℳ [1] |
| Cell Line Panel | Cytotoxic activity | Active | In all 5 AML cell lines tested [1] |
Table 2: this compound Combination Therapy Synergy with Standard AML Drugs
| Combination Drug | Synergy Outcome | Optimal Sequencing | Experimental Model | Citation |
|---|---|---|---|---|
| Cytarabine | Synergistic | Simultaneous or Cytarabine 24h before this compound | Primary AML samples & cell lines [1] | |
| Daunorubicin | Synergistic | Simultaneous or Daunorubicin 24h before this compound | Primary AML samples & cell lines [1] |
Here are methodologies for key experiments cited in the literature.
Objective: To determine the dose-dependent cytotoxic effect of this compound on primary leukemic blasts.
Objective: To confirm the induction of apoptosis by this compound in AML cell lines.
Objective: To test the synergistic effect of this compound with cytarabine or daunorubicin.
The diagram below illustrates the key mechanistic pathways and phenotypic outcomes of this compound treatment in AML cells, based on preclinical studies.
Q1: The cytotoxic effect of this compound in my primary AML sample is weak, even though it has a FLT3-ITD mutation. What could be the reason?
Q2: What is the recommended sequence for combining this compound with standard chemotherapy in vitro?
Q3: What is a key molecular signature of this compound treatment in AML cells?
Q4: What are the critical pharmacological properties of this compound for in vivo studies?
FAQ: What are the common mechanisms of resistance to FLT3 inhibitors?
Resistance is typically categorized as either primary (intrinsic, present before treatment) or secondary (acquired, developing during treatment) [1] [2].
The table below summarizes the key mechanisms and their characteristics.
| Mechanism Category | Specific Type | Brief Description | Potential Implications for Therapy |
|---|---|---|---|
| Primary Resistance | High FLT3 Ligand (FL) | Stromal cells produce FL, reactivating FLT3/MAPK pathways despite inhibitor presence [1]. | Combination therapy to block FLT3 ligand or downstream pathways. |
| Bone Marrow Microenvironment | Stromal CYP3A4 metabolizes inhibitors; CXCL12/CXCR4 axis provides survival signals [1]. | Use CYP3A4 inhibitors (e.g., clarithromycin); explore CXCR4 antagonists. | |
| Bypass Signaling | FGF2 activates FGFR1, sustaining MAPK signaling independently of FLT3 [1]. | Target parallel pathways (e.g., FGFR1) with combination therapy. | |
| Secondary On-Target | Gatekeeper Mutation (F691L) | A single amino acid change in the FLT3 kinase domain, sterically hindering inhibitor binding [1] [2]. | Confers resistance to most type I/II inhibitors; may require a new-generation TKI. |
| Activation Loop Mutations (D835, Y842) | Stabilizes the active kinase conformation, reducing efficacy of type II inhibitors [1] [2]. | Switch to a type I inhibitor (e.g., gilteritinib, crenolanib) [2]. | |
| Secondary Off-Target | Clonal Evolution | Emergence of mutations in other oncogenes (e.g., NRAS, KRAS, AXL, PIM1) that bypass the blocked FLT3 pathway [1] [2]. | Requires re-profiling of leukemia genetics to identify new targetable lesions. |
The following diagram illustrates how these mechanisms reactivate pro-survival signaling pathways to confer resistance.
Protocol 1: Detecting Secondary FLT3 Mutations via DNA Sequencing
Objective: To identify on-target resistance mutations (e.g., F691L, D835, Y842) in the FLT3 gene that arise under TKI selective pressure [1] [2].
Methodology:
Protocol 2: Profiling Off-Target Mutations via NGS Panel
Objective: To identify activating mutations in alternative signaling pathways that bypass FLT3 inhibition [2].
Methodology:
Protocol 3: Evaluating FLT3 Phosphorylation & Downstream Signaling by Western Blot
Objective: To functionally assess whether FLT3 signaling remains activated (phosphorylated) despite the presence of the inhibitor, indicating a failure of on-target inhibition [4].
Methodology:
Based on the identified mechanisms, researchers can design experiments to overcome resistance.
Strategy 1: Test Type I / New Generation Inhibitors
Strategy 2: Rational Combination Therapy
AKN-028 was a novel, orally active tyrosine kinase inhibitor investigated for Acute Myeloid Leukemia (AML) [1] [2]. The available data is primarily from preclinical studies (cell lines and animal models) [1] [3] [4]. A Phase I/II clinical trial (NCT01573247) was initiated but was prematurely terminated in 2016, and no results were released [5] [6] [7]. Therefore, dose-dependent toxicity data from human trials is not available.
The following table summarizes the key mechanistic and preclinical data available for this compound.
| Aspect | Preclinical Findings |
|---|---|
| Primary Target | Potent inhibitor of FMS-like receptor tyrosine kinase 3 (FLT3); IC50 = 6 nM [1] [3] [6]. |
| Secondary Target | Inhibition of KIT autophosphorylation [1] [6]. |
| Cellular Action | Dose-dependent inhibition of FLT3 autophosphorylation; induction of apoptosis via caspase-3 activation; dose-dependent G0/1 cell cycle arrest; downregulation of Myc-associated genes [1] [8] [2]. |
| Cytotoxic Activity | Activity across AML cell lines (mean IC50 ~1 μM in primary AML samples). Higher activity in cells with high global tyrosine kinase activity [1] [4]. |
| In Vivo Efficacy | Antileukemic effect in mouse models of primary AML and MV4-11 cells [1] [2]. |
| In Vivo Toxicity | No major toxicity observed in the reported mouse model experiment [1]. |
The diagram below illustrates the mechanism of action of this compound based on preclinical data.
Here are summaries of key experimental methodologies used in the cited preclinical research, which can serve as a reference for your own work.
Cytotoxicity/Cell Viability Assay (Fluorometric Microculture Cytotoxicity Assay): Primary AML cells or cell lines (e.g., MV4-11) are cultured in 384-well microplates with serially diluted this compound. After 72 hours, fluorescence generated from cellular hydrolysis of fluorescein diacetate is measured to determine the proportion of viable cells. Data is used to calculate IC50 values [1].
Analysis of Apoptosis (Caspase-3 Activation): Cells are treated with this compound for various time periods. Caspase-3 activity is measured using a commercial fluorogenic substrate assay (e.g., Caspase-3/CPP32 Fluorometric Assay Kit). The fluorescence intensity is proportional to caspase-3 activity [1].
Cell Cycle Analysis by Flow Cytometry: Cells are treated with this compound, then fixed, stained with propidium iodide, and analyzed on a flow cytometer. The DNA content histogram is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle [4].
Kinase Activity Profiling (PamChip Microarray): Lysates from treated and untreated cells are applied to a PamChip microarray containing peptide substrates for tyrosine kinases. A recombinant kinase cocktail is added to incorporate ATP, and the phosphorylation levels are detected using a phospho-specific antibody. This provides a global profile of tyrosine kinase activity [4].
What is the evidence for this compound's dose-dependent effect? Preclinical studies confirmed a clear dose-dependent inhibition of FLT3 autophosphorylation and a dose-dependent cytotoxic response in primary AML samples. The global tyrosine kinase activity in AML cells was also inhibited by this compound in a dose-dependent manner [1] [4].
Does this compound's toxicity correlate with FLT3 mutation status? In primary AML samples, the antileukemic activity of (and by inference, the cytotoxic response in cancer cells) showed no correlation with FLT3 mutation status (ITD or TKD) or the quantitative expression level of FLT3 [1]. Activity was higher in cells with high global tyrosine kinase activity [4].
Are there any protocols for combination studies with standard therapies? One study reported synergistic activity when cytarabine or daunorubicin was added to this compound simultaneously or 24 hours prior. The specific protocols for these combination index calculations were not detailed in the available abstract [1].
The preclinical data for this compound is informative for understanding the compound's class effects. However, its discontinued status means that all available information is confined to early research stages. For current research, you may find it valuable to investigate other FLT3 inhibitors that have progressed to advanced clinical stages or received approval.
Q: What is the primary mechanism of action of AKN-028? this compound is an orally bioavailable, small-molecule tyrosine kinase inhibitor. Its primary targets are FMS-like tyrosine kinase 3 (FLT3) and stem cell factor receptor (KIT), which are implicated in the pathogenesis of Acute Myeloid Leukemia (AML) [1] [2]. It inhibits both wild-type and mutant forms of these kinases.
Key Properties:
Q: What was the intended clinical indication for this compound? this compound was developed for the treatment of Acute Myeloid Leukemia (AML), with preclinical data showing activity against both cell lines and primary patient samples [1] [3].
The following table summarizes key quantitative data from preclinical studies:
| Parameter | Value / Finding | Experimental Context |
|---|---|---|
| FLT3 Inhibition (IC₅₀) | 6 nM [1] | In vitro kinase assay. |
| Cytotoxic Activity (IC₅₀) | ~1 μM (mean) [1] | Primary AML patient samples (n=15). |
| Apoptosis Induction | Activated Caspase 3 [1] | MV4-11 AML cell line. |
| Synergy | Observed [1] | With cytarabine or daunorubicin in primary AML samples. |
| Oral Bioavailability | High [1] | Preclinical mouse models. |
Q: What is the current status of this compound clinical development? The clinical development of this compound has been terminated. A Phase 1/2 clinical trial (EudraCT 2011-003285-33) was ended prematurely due to safety concerns, and no patients were enrolled in the Phase 2 part intended to determine efficacy [4].
Q: Why was the this compound clinical trial stopped? The trial was terminated early due to safety concerns [4]. The clinical trial register does not specify the exact nature of these adverse events, but they were serious enough to halt the entire development program.
Q: Was a recommended Phase 2 dose (RPTD) established? No. The primary objective of the Phase 1 part was to determine the RPTD, but this was not achieved due to the premature termination of the study [4].
Q: How was the cytotoxic activity of this compound tested in primary AML cells? The following methodology was used in the foundational preclinical study [1]:
Q: How was the synergy with standard chemotherapeutics assessed? The study employed combination experiments [1]:
The diagram below illustrates the primary signaling pathways targeted by this compound and the logical flow of its preclinical evaluation.
While this compound is no longer a candidate drug, your research into FLT3 inhibition in AML remains highly relevant. The field has advanced significantly since the termination of this compound:
The following table summarizes the key findings from a primary preclinical study on AKN-028 in combination with standard Acute Myeloid Leukemia (AML) chemotherapies [1].
| Aspect | Details |
|---|---|
| Combination Drugs | Cytarabine (Ara-C) and Daunorubicin [1] |
| Effective Sequences | Simultaneous administration; Chemotherapy (Cytarabine/Daunorubicin) administered 24 hours before this compound [1] |
| Synergy Outcome | Synergistic cytotoxic (anti-leukemic) activity observed [1] |
| Biological Mechanism | Triggered apoptosis via activation of caspase-3 (demonstrated in MV4-11 cell line) [1] |
| Primary Cell Response | Clear dose-dependent cytotoxic response in primary AML samples (n=15), though no correlation was found with FLT3 mutation status [1] |
The foundational data comes from a study that evaluated the combination effect of this compound with cytarabine or daunorubicin on AML cell lines and primary patient samples. Here is a methodology you can adapt for your experiments [1]:
This workflow outlines the key stages of the experimental protocol for evaluating drug synergy:
Here are some answers to specific technical issues you might encounter:
Q: What is the most effective timing for adding this compound with cytarabine?
Q: The synergistic effect is weak or inconsistent in our primary cell cultures. What could be the cause?
Q: Which software or model should I use to quantify the synergy?
This diagram illustrates the conceptual mechanism of sequential drug action leading to synergistic cell death:
Q1: What is this compound and what is its primary mechanism of action? this compound is a novel tyrosine kinase inhibitor (TKI) with significant preclinical antileukemic activity, particularly in Acute Myeloid Leukemia (AML) [1] [2]. Its primary known target is the FMS-like receptor tyrosine kinase 3 (FLT3). It is a potent FLT3 inhibitor (IC₅₀ = 6 nM) and causes dose-dependent inhibition of FLT3 autophosphorylation. It has also been shown to inhibit KIT autophosphorylation [1] [2]. In cell lines and primary AML samples, it triggers apoptosis and shows synergistic activity when combined with standard chemotherapeutic agents like cytarabine or daunorubicin [1].
Q2: What are the potential mechanisms of resistance to this compound? While specific clinical resistance mechanisms to this compound have not been published (as it was a candidate drug in preclinical trials [1]), general resistance mechanisms to TKIs are well-established and provide a framework for investigation [3]. The table below summarizes the primary categories.
| Mechanism Category | Specific Example | Potential Investigation Approach |
|---|---|---|
| Target Gene Mutations | Secondary mutations in FLT3 kinase domain (e.g., TKD mutations like D835Y) [1] [4] | kinase domain sequencing, in vitro mutagenesis assays |
| Bypass Signaling Activation | Activation of alternative RTKs (e.g., KIT, AXL) or downstream pathways (PI3K/AKT, RAS/MAPK) [3] | phospho-RTK arrays, western blot for pathway analysis |
| Tumor Microenvironment | Protective niche; autocrine/paracrine ligand loops [3] | co-culture assays with stromal cells, cytokine level measurement |
| Drug Efflux Transporters | Overexpression of ABC transporters (e.g., P-gp) [5] | flux assays (e.g., Calcein-AM), inhibitor co-treatment studies |
| Altered Cell Death Pathways | Dysregulation of apoptosis [3] | measure apoptotic markers (caspase 3, PARP cleavage) |
Protocol 1: Assessing FLT3 Phosphorylation and Downstream Signaling
Protocol 2: Combination Studies with Chemotherapy
The following diagram outlines a logical pathway for diagnosing the mechanism of this compound resistance and selecting appropriate investigation strategies.
This diagram illustrates the interplay of key signaling pathways involved in FLT3-driven AML and how they relate to potential resistance mechanisms against inhibitors like this compound.
Beyond standard combinations, emerging therapeutic strategies show promise for overcoming TKI resistance. While not yet tested with this compound specifically, these concepts are worth exploring:
| Property | Description |
|---|---|
| Chemical Name | N-3-(1H-indol-5-yl)-5-pyridin-4-yl-pyrazine-2,3-diamine [1] |
| Molecular Formula | C₁₇H₁₄N₆ [1] [2] |
| Molecular Weight | 302.33 g/mol [1] [2] |
| CAS Number | 1175017-90-9 [1] [2] |
| Primary Target | FMS-like tyrosine kinase 3 (FLT3) [3] [2] [4] |
| FLT3 IC₅₀ | 6 nM [3] [2] |
| Mechanism of Action | Potent tyrosine kinase inhibitor; inhibits FLT3 and KIT autophosphorylation, induces apoptosis via caspase-3 activation, causes cell cycle arrest (G0/1), downregulates Myc-associated genes [3] [2] [4] |
| Clinical Status | Phase I/II trial for Acute Myeloid Leukemia (AML) terminated in March 2016 (NCT01573247) [1] [5] |
For researchers conducting in vitro experiments, the following details from published studies can serve as a reference.
This protocol measures the cytotoxic effect and IC₅₀ of this compound.
| Step | Parameter | Details from Literature |
|---|---|---|
| 1. Cell Lines | Types | AML cell lines (e.g., MV4-11, MOLM-13) [3] |
| 2. Compound Prep | Stock Solution | 10 mM in DMSO, stored at -70°C [3] |
| 3. Treatment | Concentration Range | 0.1 nM - 100 μM [3] [2] |
| Incubation Time | 72 hours [2] | |
| 4. Results (Sample) | MV4-11 IC₅₀ | < 50 nM [2] |
| Primary AML cells (mean IC₅₀) | 1 μM [3] [2] |
This protocol describes the preclinical evaluation of this compound efficacy in an animal model.
| Step | Parameter | Details from Literature |
|---|---|---|
| 1. Animal Model | Species | Male C57 black mice [2] |
| 2. Administration | Route | Subcutaneous injection [2] |
| Dosage & Regimen | 15 mg/kg, twice daily for 6 days [2] | |
| 3. Key Finding | Outcome | Inhibited tumor growth of MV4-11 xenografts with no major observed toxicity or body weight change [2] |
The search results did not contain a specific workflow for this compound batch consistency. However, the general approach for small-molecule drugs can be adapted. The following diagram outlines the key steps in this process.
Since direct information on this compound is limited, here are general guidelines for common batch consistency issues.
The table below summarizes the available comparative data on AKN-028 and Midostaurin.
| Feature | This compound | Midostaurin |
|---|---|---|
| FLT3 Inhibition (IC₅₀) | 6 nM [1] [2] | Information missing from search results |
| Inhibitor Type | Information missing from search results | Type I (active against both FLT3-ITD and FLT3-TKD mutations) [3] |
| Key Preclinical Findings | - Cytotoxic in AML cell lines (e.g., MV4-11) [1]
The data in the table above comes from specific experimental protocols:
The following diagram illustrates the FLT3 signaling pathway and the mechanism of FLT3 inhibitors.
The FLT3 receptor is a key driver of cell survival and proliferation in hematopoietic cells [6]. Mutations like the Internal Tandem Duplication (ITD) cause constitutive activation of the receptor, leading to ligand-independent signaling through downstream pathways like PI3K/AKT, MAPK/ERK, and STAT5 [6] [1]. Both this compound and midostaurin are small-molecule tyrosine kinase inhibitors that work by binding to the ATP-binding pocket of the FLT3 receptor, thereby inhibiting its autophosphorylation and subsequent activation of these pro-survival pathways [6] [4].
The table below summarizes the key characteristics of both inhibitors based on the retrieved scientific literature.
| Feature | AKN-028 | AC220 (Quizartinib) |
|---|---|---|
| Inhibitor Generation | Novel compound from 2-aminopyrazine TKI group [1] | Second-generation [2] |
| Reported FLT3 IC₅₀ | ~6 nM [1] | Low nanomolar potency (uniquely potent) [2] |
| Selectivity | Potent against FLT3 and KIT [1]; activity in AML cell lines irrespective of FLT3 mutation status in initial screen [1] | Exceptional kinase selectivity [2] |
| Key Mechanisms | Inhibition of FLT3 autophosphorylation; induction of apoptosis via caspase-3 activation [1] | Highly potent and selective inhibition of FLT3 [2] |
| Synergy with Chemo | Synergistic with cytarabine & daunorubicin [1] | Information not available in search results |
| Preclinical In Vivo Efficacy | High oral bioavailability; antileukemic effect in mouse models with no major toxicity reported [1] | Efficacious in animal models at low oral doses (1 mg/kg, once daily) [2] |
| Development Status | Preclinical candidate (clinical trials ongoing as of 2012) [1] | Advanced clinical development; FDA-approved for AML [3] |
For a rigorous comparison, here is a summary of the key experimental findings and the methodologies used to generate them.
The following diagram illustrates the FLT3 signaling pathway in AML and the site of action for TKIs like this compound and AC220.
The table below summarizes the cytotoxic activity (measured by IC50) of this compound in a panel of human cancer cell lines, highlighting its effect on different AML cell lines [1] [2].
| Cell Line | Cancer Type | Relevant Genetic Features | Response to this compound |
|---|---|---|---|
| MV4-11 | AML | FLT3-ITD mutation [1] [2] | Cytotoxic activity reported [1] [2]. Induced G0/1 cell cycle arrest and apoptosis via caspase-3 activation [1] [3]. |
| MOLM-13 | AML | FLT3-ITD mutation [1] [2] | Cytotoxic activity reported [1]. |
| Kasumi-1 | AML | t(8;21), KIT mutation [1] [2] | Cytotoxic activity reported [1]. |
| HL-60 | AML | Capability to differentiate [1] [2] | Cytotoxic activity reported [1]. |
| KG1a | AML | High content of immature CD34+ cells [1] [2] | Cytotoxic activity reported [1]. |
| M07 | Acute Megakaryoblastic Leukemia | Overexpresses KIT [1] [2] | Inhibition of KIT autophosphorylation shown [1]. |
| 12 Other Non-AML Lines | Various (e.g., ALL, CLL) | N/A | No significant cytotoxic activity was observed in the initial screen of non-AML lines [1] [2]. |
This compound is a novel tyrosine kinase inhibitor (TKI). Its primary mechanism and downstream effects are illustrated below.
As the diagram shows:
The data in the table above was generated using standardized preclinical assays [1] [2]:
The table below summarizes the key experimental findings on AKN-028's activity from a foundational preclinical study [1].
| Aspect | Experimental Data from Preclinical Study |
|---|---|
| Primary Target (FLT3) | IC50 of 6 nM (inhibition of FLT3 autophosphorylation). |
| Other Kinase Targets | Inhibition of KIT autophosphorylation (in a megakaryoblastic leukemia cell line). |
| Cellular Antileukemic Activity | • Cytotoxic in all 5 tested AML cell lines. • Induction of apoptosis via caspase 3 activation in MV4-11 cells. • Cytotoxic effect in primary AML samples (mean IC50 of 1 µM), with no correlation to FLT3 mutation status. | | Synergy with Standard Care | Synergistic activity observed with cytarabine or daunorubicin. | | In Vivo Profile | Demonstrated high oral bioavailability and an antileukemic effect in a mouse model, with no major toxicity reported. |
The key experiments cited in the profile above were conducted using the following methodologies [1]:
The following diagram illustrates the FLT3 signaling pathway in Acute Myeloid Leukemia (AML) and the targeted mechanism of kinase inhibitors like this compound.
A major challenge in creating a direct comparison is the lack of a unified, broad kinome-wide selectivity profile for this compound in the public domain [1]. In contrast, modern kinase inhibitor development heavily relies on such comprehensive profiling.
| Aspect | Experimental Findings & Cytotoxic Activity |
|---|---|
| Primary Target & Potency | Potent inhibitor of FLT3 (IC50 = 6 nM). Also inhibits KIT autophosphorylation [1] [2]. |
| Activity in AML Cell Lines | Showed cytotoxic activity in all 5 AML cell lines tested, including MV4-11 (FLT3-ITD mutated) and MOLM-13 (FLT3-ITD mutated) [1] [2]. |
| Mechanism of Action | Induced apoptosis via caspase 3 activation in MV4-11 cells. Downregulated Myc-associated genes [2] [3]. |
| Activity in Primary AML Samples | Induced a clear dose-dependent cytotoxic response in 15 primary AML samples (mean IC50 ~1 µM). Activity was not correlated with FLT3 mutation status [1] [2]. |
| Synergy with Chemotherapy | Synergistic cytotoxic effect when combined with cytarabine or daunorubicin in MV4-11 cells. Efficacy was sequence-dependent [2]. |
| In Vivo Efficacy & PK | Demonstrated high oral bioavailability and antileukemic effect in mouse models with no major toxicity [1] [2]. |
The robust preclinical data for this compound was generated using standardized and specialized experimental protocols.
This compound exerts its cytotoxic effect by targeting key signaling pathways that promote survival and proliferation in AML cells. The following diagram illustrates the proposed signaling pathways involved.
Despite promising preclinical results, the clinical development of this compound did not advance beyond early phases.
The table below summarizes the key experimental findings for this compound from its preclinical development phase.
| Aspect | Experimental Data & Findings |
|---|---|
| Primary Target & Mechanism | Tyrosine kinase inhibitor (TKI) targeting FLT3 (IC50 = 6 nM) and KIT. Inhibits autophosphorylation of these receptors [1] [2]. |
| Antileukemic Activity | Cytotoxic activity in all 5 AML cell lines tested. Induced apoptosis (caspase 3 activation) in MV4-11 cells [1]. |
| Efficacy in Primary Samples | Clear dose-dependent cytotoxic response in 15 primary AML samples (mean IC50 1 μM). Activity was observed regardless of FLT3 mutation status [1]. |
| Synergy with Standard Care | Synergistic antileukemic activity observed when combined with cytarabine or daunorubicin (standard AML chemotherapy). Effect was sequence-dependent [1]. |
| In Vivo Profile | Demonstrated high oral bioavailability and antileukemic effect in mouse models of AML (using primary AML and MV4-11 cells). No major toxicity was reported in the study [1]. |
For research and replication purposes, here is a detailed breakdown of the key methodologies used in the primary preclinical study [1].
The following diagram illustrates the primary molecular mechanism of this compound and its logical relationship with combination therapies, based on the preclinical data.
| Feature | AKN-028 | Sunitinib |
|---|---|---|
| Primary Target | FLT3 (FMS-like tyrosine kinase 3) [1] [2] | Multiple targets, including VEGFR, PDGFR, KIT, FLT3 [3] |
| Secondary Targets | KIT [1] [2] | Broad-spectrum multi-kinase inhibitor |
| Key Indication (Preclinical/Clinical) | Acute Myeloid Leukemia (AML) [4] [1] | Approved for metastatic Renal Cell Carcinoma (RCC), Gastrointestinal Stromal Tumors (GIST) [3] |
| Mechanistic Insight | Induces cell cycle arrest (G0/1), downregulates Myc-associated genes [2] | Anti-angiogenic effect by blocking VEGFR and PDGFR [3] |
| Clinical Status | Clinical development terminated after Phase 1/2 [4] | FDA-approved; widely used in clinical practice [3] |
While a direct comparison is unavailable, the experimental data from separate studies highlight their different natures and research contexts.
This compound: A Preclinically Characterized FLT3 Inhibitor
Sunitinib: A Clinically Established Multi-Targeted TKI
The absence of a direct comparison means you must interpret the data across different studies with caution.
The following diagram maps the primary kinase targets and key downstream cellular effects for each drug, illustrating their distinct mechanistic pathways.